Product packaging for 1,4-Di(2-thienyl)-1,4-butanedione(Cat. No.:CAS No. 13669-05-1)

1,4-Di(2-thienyl)-1,4-butanedione

Cat. No.: B081188
CAS No.: 13669-05-1
M. Wt: 250.3 g/mol
InChI Key: QJGKCQWQNOPAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 1,4-Di(2-thienyl)-1,4-butanedione in Contemporary Chemical Science

This compound has garnered attention as a highly versatile compound in organic chemistry. chemimpex.com The presence of two reactive carbonyl groups and two electron-rich thiophene (B33073) rings within a single molecule underpins its utility in diverse applications. chemimpex.com These features allow it to serve as a foundational element in the synthesis of more complex molecular architectures and functional materials.

Role as a Versatile Building Block in Organic Synthesis

The primary role of this compound in organic synthesis is that of a precursor for various heterocyclic compounds. The 1,4-diketone functional group is central to the Paal-Knorr synthesis, a classic and powerful method for creating furans, pyrroles, and thiophenes, first reported in 1884. wikipedia.orgresearchgate.net

This reaction involves the cyclization of a 1,4-dicarbonyl compound under specific conditions:

Furan Synthesis: Requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate dehydration and ring closure. wikipedia.org

Pyrrole (B145914) Synthesis: Involves condensation with a primary amine or ammonia, often in the presence of a weak acid. wikipedia.orgrsc.org

Thiophene Synthesis: Requires a sulfurizing agent, like phosphorus pentasulfide or Lawesson's reagent, which also acts as a dehydrator. wikipedia.orgorganic-chemistry.org

By using this compound as the starting diketone, chemists can synthesize a range of 2,5-disubstituted heterocycles where both substituents are 2-thienyl groups. These resulting dithienyl-substituted furans, pyrroles, and thiophenes are themselves valuable scaffolds for further chemical elaboration. rsc.orgresearchgate.net The reaction's versatility allows for the creation of diverse molecular libraries by simply varying the amine in the pyrrole synthesis or by further modifying the resulting heterocyclic core. rsc.org

Applications in Advanced Materials Science

The structural characteristics of this compound make it an attractive monomer for the synthesis of advanced polymers. The thiophene units contribute to thermal stability and conductivity, properties that are highly sought after in materials science. chemimpex.com When incorporated into a polymer backbone, this compound can be used to create materials for specialized applications such as performance coatings and composites. chemimpex.com

The general principle involves polymerization reactions where the diketone can be transformed into a repeating unit within a larger polymer chain. For instance, electrochemical polymerization of similar structures, like 1,4-di-(2-thienyl)benzene, has been shown to produce conductive polymers. rsc.org The resulting materials, often called synthetic metals, exhibit electrical properties that can be tailored through chemical modification, a process known as doping. researchgate.netrsc.org The development of two-dimensional conducting polymers like polyaniline highlights the ongoing innovation in this field, where building blocks that facilitate both intra- and inter-chain conductivity are of great interest. mpg.de

Relevance in Organic Electronics and Optoelectronics

The field of organic electronics leverages the properties of π-conjugated organic molecules and polymers to create devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). chemimpex.commdpi.comdigitellinc.com this compound is a relevant building block for the organic semiconductors used in these devices. chemimpex.com

The thiophene rings provide electron-rich π-systems that can facilitate charge transport. When this diketone is used to synthesize larger conjugated systems, such as donor-acceptor (D-A) copolymers, it can significantly influence the material's optoelectronic properties. mdpi.com For example, copolymers containing di-2-thienyl units have been shown to be effective red-emitting materials in OLEDs. mdpi.com The electronic properties of such polymers, including their absorption and emission spectra and energy levels (HOMO/LUMO), can be finely tuned by combining building blocks like this compound with other aromatic units. tue.nluchicago.edu This allows for the rational design of materials with optimized performance for specific applications, such as enhancing light absorption and energy conversion in solar cells. chemimpex.com

Contributions to Pharmaceutical Research and Drug Design

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. ibmmpeptide.come-bookshelf.de The thiophene ring, in particular, is considered a "privileged structure" and is a component of numerous approved drugs. ibmmpeptide.com this compound serves as a valuable starting material for the synthesis of complex heterocyclic molecules that can be screened for biological activity. chemimpex.com

Its utility lies in its ability to generate diverse scaffolds through reactions like the Paal-Knorr synthesis. rsc.org This allows for the creation of libraries of compounds with dithienyl-substituted furan, pyrrole, and thiophene cores. These structures can then be evaluated as potential therapeutic agents. For example, various heterocyclic systems, such as thienopyrimidones and thiazolidine-2,4-diones, have been investigated for their potential as anticancer and other therapeutic agents. ibmmpeptide.comnih.govjuniperpublishers.com The ability of this compound to provide access to novel and complex heterocyclic frameworks makes it a significant tool in the early stages of drug discovery. ibmmpeptide.com

Historical Context and Evolution of Research on Thiophene-Containing Diketones

The study of thiophene-containing diketones is intrinsically linked to the broader history of heterocyclic chemistry. A pivotal moment was the discovery of thiophene itself in 1882 by Viktor Meyer, who found it as an impurity in benzene. wikipedia.org This discovery opened the door to a new class of aromatic compounds.

Shortly thereafter, in 1884, German chemists Carl Paal and Ludwig Knorr independently reported a method for synthesizing furans from 1,4-diketones. wikipedia.orgresearchgate.net This reaction, now known as the Paal-Knorr synthesis, was quickly adapted to produce pyrroles and thiophenes, establishing the fundamental role of 1,4-dicarbonyl compounds as precursors to five-membered heterocycles. wikipedia.orgresearchgate.net

Early research focused on understanding the fundamental reactivity of these compounds. The development of new synthetic methods over the decades has made a wide variety of 1,4-diketones, including those with thiophene substituents like this compound, more accessible. acs.orgorganic-chemistry.org This increased availability has allowed researchers to shift from studying fundamental reactions to exploring the functional applications of the resulting complex heterocycles in materials science, electronics, and medicine, as detailed in the preceding sections.

Chemical Compounds Mentioned

Compound NameMolecular Formula
This compoundC₁₂H₁₀O₂S₂
FuranC₄H₄O
PyrroleC₄H₄N
ThiopheneC₄H₄S
Sulfuric AcidH₂SO₄
Hydrochloric AcidHCl
Phosphorus PentasulfideP₄S₁₀
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄
1,4-di-(2-thienyl)benzeneC₁₈H₁₄S₂
Polyaniline(C₆H₄NH)n
di-2-thienyl-2,1,3-benzothiadiazoleC₁₄H₈N₂S₃
ThienopyrimidoneC₆H₄N₂OS
Thiazolidine-2,4-dioneC₃H₃NO₂S
BenzeneC₆H₆

Chemical Properties of this compound

PropertyValue
CAS Number 13669-05-1
Molecular Formula C₁₂H₁₀O₂S₂
Molecular Weight 250.33 g/mol
Appearance White to light yellow/orange crystalline powder
Melting Point 132 - 137 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2S2 B081188 1,4-Di(2-thienyl)-1,4-butanedione CAS No. 13669-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dithiophen-2-ylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGKCQWQNOPAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159886
Record name 1,4-di(2'-Thienyl)-1,4-butadione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-05-1
Record name 1,4-di(2'-Thienyl)-1,4-butadione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-di(2'-Thienyl)-1,4-butadione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 1,4 Di 2 Thienyl 1,4 Butanedione and Its Derivatives

Established Synthetic Routes for 1,4-Di(2-thienyl)-1,4-butanedione

Friedel-Crafts acylation is a widely used method for synthesizing aryl ketones, including this compound. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, thiophene (B33073), with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.com The reaction proceeds with high regioselectivity for the 2-position of the thiophene ring. stackexchange.com This preference is attributed to the greater stability of the intermediate carbocation formed during attack at the 2-position, which can be stabilized by three resonance structures, compared to the two resonance structures for attack at the 3-position. stackexchange.comechemi.com

The synthesis of this compound is commonly achieved by the Friedel-Crafts acylation of thiophene with succinyl chloride, which serves as the diacylating agent. The reaction requires a strong Lewis acid catalyst to activate the succinyl chloride and generate the acylium ion electrophile. sigmaaldrich.com Commonly employed Lewis acids for this purpose include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). google.com These catalysts, however, can be sensitive to moisture and may require specific handling procedures. sigmaaldrich.com The use of these strong Lewis acids is often necessary in stoichiometric amounts, as they can form stable complexes with the resulting ketone, diminishing their catalytic activity. google.com

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

Lewis Acid CatalystChemical FormulaKey Characteristics
Aluminum ChlorideAlCl₃Strong Lewis acid, but can be moisture-sensitive and its use can be complicated. sigmaaldrich.com
Titanium TetrachlorideTiCl₄A common Friedel-Crafts catalyst. google.com
Tin TetrachlorideSnCl₄A common Friedel-Crafts catalyst, often used in molecular quantities. google.com

This table summarizes common Lewis acid catalysts used in Friedel-Crafts acylation reactions.

The efficiency and outcome of the Friedel-Crafts acylation are significantly influenced by the reaction conditions and the specific Lewis acid used. echemi.com The nature of the Lewis acid can affect the reaction rate and the formation of byproducts. For instance, while strong Lewis acids like AlCl₃ are effective, their high reactivity can sometimes lead to undesirable side reactions. google.com Research has explored the use of other Lewis acids to overcome these challenges. For example, zinc halides have been shown to be effective catalysts for the acylation of thiophenes, offering a more straightforward reaction with fewer complications compared to aluminum chloride. google.com More recent studies have also investigated the use of rare-earth metal Lewis acids, such as Eu(NTf₂)₃, for Friedel-Crafts acylation reactions. capes.gov.br Additionally, solid-acid catalysts like zeolites have been explored as reusable and environmentally friendly alternatives to traditional Lewis acids. researchgate.nettsijournals.com

The Friedel-Crafts acylation of thiophene with succinyl chloride can lead to the formation of several byproducts. These side reactions can reduce the yield of the desired this compound. Some of the commonly observed byproducts include:

4-Oxo-4-(2-thienyl)butyric acid: This results from the mono-acylation of thiophene, where only one thiophene ring reacts with the succinyl chloride.

4,4-Di(2-thienyl)but-3-enoic acids and 4,4-Di(2-thienyl)butyrolactones: The formation of these byproducts can occur under certain reaction conditions.

The propensity for these side reactions is influenced by factors such as the choice of Lewis acid and the reaction temperature. echemi.com

Condensation reactions provide an alternative route to this compound. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is a relevant example. sci-hub.se This type of reaction, followed by subsequent chemical transformations, can be employed to construct the desired diketone structure. For instance, the Perkin synthesis, a modification of the aldol (B89426) condensation, has been used in reactions involving 2-thienylacetic acid and dicarboxylic acid anhydrides. chempap.org

Beyond the established routes, other synthetic strategies have been explored for preparing this compound and related structures. These can include multi-step synthetic sequences involving different types of reactions. For example, a synthesis could involve the creation of a suitable precursor followed by a final cyclization or coupling step. researchgate.net The development of new catalytic systems and reaction methodologies continues to provide novel approaches for the synthesis of such compounds. rsc.orgresearchgate.netamazonaws.com

Alternative Synthetic Strategies

Oxidation of Silyl (B83357) Ether of 2-Acetylthiophene (B1664040)

A prominent method for forming 1,4-dicarbonyl compounds involves the oxidative coupling of enolates or their more stable silyl enol ether derivatives. nih.gov This strategy provides a direct and convergent route to the desired 1,4-dicarbonyl structure. nih.gov For the synthesis of this compound, this would involve the oxidative homocoupling of the silyl enol ether derived from 2-acetylthiophene.

The general process begins with the conversion of the ketone, 2-acetylthiophene, into its corresponding trimethylsilyl (B98337) enol ether. This can be achieved under kinetic or thermodynamic control. researchgate.net The subsequent step is the oxidative carbon-carbon bond formation. Various reagents have been employed for this transformation, including silver(I) salts like silver fluoride (B91410) (AgF) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). nih.govorganic-chemistry.org For instance, a silver-catalyzed intermolecular cross-coupling of silyl enolates has been shown to be an efficient method for preparing 1,4-diketones, proceeding through a one-electron process involving free radical species. organic-chemistry.orgacs.org Similarly, CAN is effective for intramolecular oxidative coupling of silyl bis-enol ethers. nih.gov While this method is a well-established route for 1,4-diketone synthesis, specific examples detailing the homocoupling of the silyl enol ether of 2-acetylthiophene are not extensively documented in the reviewed literature. However, the general applicability of this reaction makes it a plausible and powerful strategy for accessing the title compound.

Mannich Reaction followed by Stetter Reaction using 2-Acetylthiophene

A multi-step approach combining the Mannich and Stetter reactions offers a versatile pathway to this compound. This sequence leverages classic name reactions to assemble the target molecule from simpler thiophene-based starting materials.

Step 1: The Mannich Reaction The sequence initiates with the Mannich reaction, a three-component condensation involving an enolizable ketone (2-acetylthiophene), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (such as dimethylamine). wikipedia.orgbyjus.comorganic-chemistry.org The reaction first forms an iminium ion from the aldehyde and amine. wikipedia.orgchemistrysteps.com The ketone then tautomerizes to its enol form, which acts as a nucleophile and attacks the electrophilic iminium ion, yielding a β-amino-carbonyl compound known as a Mannich base. byjus.comchemistrysteps.com

Step 2: The Stetter Reaction The Mannich base is then converted into an α,β-unsaturated ketone, 1-(2-thienyl)prop-2-en-1-one. This is typically achieved through quaternization of the amine followed by an elimination reaction. This thienyl vinyl ketone serves as a key Michael acceptor for the subsequent Stetter reaction. wikipedia.orgorganic-chemistry.org

The Stetter reaction creates the 1,4-dicarbonyl structure by coupling the thienyl vinyl ketone with an aldehyde, in this case, 2-thiophenecarboxaldehyde. organic-chemistry.orgacs.org The reaction is catalyzed by a nucleophile, such as a thiazolium salt or cyanide anion, which effects an "umpolung" (polarity reversal) of the aldehyde. wikipedia.orgias.ac.inijcrt.org The catalyst converts the normally electrophilic aldehyde carbonyl carbon into a nucleophilic species (the Breslow intermediate), which then undergoes a 1,4-conjugate addition to the thienyl vinyl ketone. ias.ac.inirapa.org The final product, this compound, is formed after the catalyst is regenerated. irapa.org This reaction is highly valued for its ability to form the synthetically challenging 1,4-dicarbonyl linkage. wikipedia.org

Synthesis of Substituted this compound Analogs

The synthesis of analogs with various substituents on the thiophene rings or the butanedione backbone allows for the modulation of the compound's properties. This is primarily achieved by using appropriately functionalized starting materials.

Preparation of Functionalized Thienyl Moieties

Creating substituted analogs of this compound begins with the synthesis of functionalized thiophene precursors, such as substituted 2-acetylthiophenes or 2-thiophenecarboxaldehydes.

A powerful method for this is the Vilsmeier-Haack reaction , which can be used to introduce a formyl group onto an electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize 5-aryl-2-acetylthiophenes. mdpi.com The process starts with the chloroformylation of a substituted acetophenone (B1666503) using the Vilsmeier reagent (formed from POCl₃ and DMF) to produce a β-aryl-β-chloroacrolein. mdpi.com This intermediate then undergoes cyclization with a sulfur source, like sodium sulfide, followed by reaction with chloroacetone (B47974) and base-catalyzed ring closure to yield the desired 5-aryl-2-acetylthiophene. mdpi.com

Other functionalization strategies include direct electrophilic substitution on the thiophene ring. For example, 2-acetylthiophene can be brominated to give 2-acetyl-5-bromothiophene, which can then be used in further cross-coupling reactions. chemicalbook.com Similarly, 5-acetyl-2-thienylacetic acid can be oxidized to form 5-carboxy-2-acetylthiophene. google.com These methods provide access to a wide array of substituted thienyl building blocks.

Table 1: Examples of Synthesized Functionalized Thienyl Precursors

PrecursorSynthetic MethodStarting Material(s)Key Reagents
5-Aryl-2-acetylthiopheneVilsmeier-Haack & CyclizationSubstituted AcetophenonePOCl₃, DMF, Na₂S, Chloroacetone
2-Acetyl-5-bromothiopheneFriedel-Crafts Acylation2-BromothiopheneAcetyl chloride, SnCl₄
5-Carboxy-2-acetylthiopheneOxidation5-Acetyl-2-thienylacetic acidPotassium dichromate
2-Acetyl-5-methylthiopheneAcylation2-MethylthiopheneAcetic Anhydride, Phosphoric Acid

Introduction of Diverse Substituents onto the Butanedione Backbone

Direct functionalization of the saturated four-carbon backbone of the butanedione is often challenging. A more effective strategy is to incorporate substituents through the use of modified building blocks in the core synthetic reaction, such as the Stetter reaction.

By starting with a substituted α,β-unsaturated ketone or a substituted aldehyde, one can precisely place functional groups at various positions along the butanedione chain.

Substitution at C-1 or C-4: Using a substituted 2-thiophenecarboxaldehyde (R¹-Th-CHO) or a substituted thienyl vinyl ketone (R²-Th-CO-CH=CH₂) in the Stetter reaction will result in a product with substituents on the terminal thiophene rings.

Substitution at C-2 or C-3: To introduce substituents directly onto the ethylene (B1197577) bridge of the butanedione backbone, a modified Michael acceptor is required. For example, reacting a 2-thienyl acyl anion equivalent with a Michael acceptor of the structure R³-CH=CH-CO-Thienyl would place the R³ group at the C-3 position of the resulting diketone. Similarly, using a Michael acceptor like CH₂=CR⁴-CO-Thienyl would place the R⁴ group at the C-2 position.

This precursor-based approach provides a high degree of control over the final structure of the substituted this compound analogs.

Table 2: Synthesis of Substituted Butanedione Analogs via Stetter Reaction

Aldehyde PrecursorMichael Acceptor PrecursorResulting Product Structure
2-Thiophenecarboxaldehyde1-(5-Methyl-2-thienyl)prop-2-en-1-one1-(2-Thienyl)-4-(5-methyl-2-thienyl)-1,4-butanedione
5-Bromo-2-thiophenecarboxaldehyde1-(2-Thienyl)prop-2-en-1-one1-(5-Bromo-2-thienyl)-4-(2-thienyl)-1,4-butanedione
2-Thiophenecarboxaldehyde3-Methyl-1-(2-thienyl)but-2-en-1-one3-Methyl-1,4-di(2-thienyl)-1,4-butanedione

Green Chemistry Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable methods. The synthesis of thiophene derivatives, including this compound, can benefit significantly from the principles of green chemistry. nih.govrsc.org

Key green strategies applicable to these syntheses include:

Catalysis: The Stetter reaction is an excellent example of organocatalysis, using small amounts of thiazolium salts to achieve high yields, thereby improving atom economy and reducing waste. ijcrt.org The use of catalytic, rather than stoichiometric, reagents is a fundamental tenet of green chemistry.

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel, or "one-pot" synthesis, minimizes the need for intermediate purification steps, reduces solvent usage, and saves time and energy. oup.comoup.comresearchgate.net A tandem Mannich-Stetter sequence could potentially be optimized into a one-pot procedure.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Research into thiophene synthesis explores the use of more environmentally friendly media, such as ethanol, water, or deep eutectic solvents. nih.govrsc.org For example, a copper-mediated synthesis of halogenated thiophenes has been successfully performed in ethanol. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions like the Stetter reaction inherently have better atom economy than stoichiometric reactions. ijcrt.org

The development of lipase-catalyzed reactions for synthesizing thiophene motifs further highlights the move towards biocatalysis, a key area of green chemistry that utilizes enzymes to perform reactions under mild conditions. mdpi.com By adopting these approaches, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and sustainable.

Iii. Reactivity and Chemical Transformations of 1,4 Di 2 Thienyl 1,4 Butanedione

Fundamental Reaction Pathways

The reaction of 1,4-dicarbonyl compounds with primary amines or ammonia to yield substituted pyrroles is known as the Paal-Knorr synthesis. wikipedia.orgpharmaguideline.comuctm.edu This condensation reaction is the most prominent and widely applied method for transforming 1,4-di(2-thienyl)-1,4-butanedione into its corresponding pyrrole (B145914) derivatives. uctm.edu The reaction mechanism involves the amine attacking the protonated carbonyl groups to form a hemiaminal, which then cyclizes and undergoes dehydration to form the stable aromatic pyrrole ring. wikipedia.orguctm.edurgmcet.edu.in The cyclization of the hemiaminal intermediate is considered the rate-determining step. rgmcet.edu.inalfa-chemistry.com

Condensation Reactions with Amines and Hydrazines

Formation of Pyrrole Derivatives (Paal-Knorr Reaction)
Synthesis of N-Substituted 2,5-di(2-thienyl)-1H-pyrroles

This compound serves as a versatile precursor for a wide array of N-substituted 2,5-di(2-thienyl)-1H-pyrroles. The reaction involves a straightforward condensation with a primary amine, where the amine provides the nitrogen atom and its corresponding substituent for the pyrrole ring. semanticscholar.org This method has been successfully employed to synthesize derivatives with various aromatic substituents.

For instance, the reaction with benzene-1,4-diamine (also known as p-phenylenediamine) produces 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, a monomer used in the development of soluble conducting polymers. researchgate.netresearchgate.net Similarly, other aromatic diamines can be used to create extended dimeric structures. The synthesis of these compounds often involves refluxing the diketone and the amine in a solvent like toluene with an acid catalyst.

Interactive Data Table: Examples of N-Substituted 2,5-di(2-thienyl)-1H-pyrroles
Amine ReactantPyrrole Product
Benzene-1,4-diamine4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine
p-Toluidine1-(p-tolyl)-2,5-di(thiophen-2-yl)-1H-pyrrole
1-Naphthylamine1-(1-Naphthyl)-2,5-di(thiophen-2-yl)-1H-pyrrole
2-Naphthylamine1-(2-Naphthyl)-2,5-di(thiophen-2-yl)-1H-pyrrole
2-Aminofluorene1-(9H-Fluoren-2-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole
Synthesis of Polymer Precursors (e.g., 6-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexan-1-amine (TPHA), 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPBA))

The Paal-Knorr condensation of this compound with aliphatic diamines is a key strategy for producing monomers with terminal amine functionalities, which are essential precursors for polyamides, polyimides, and other polymers. By reacting the diketone with a diamine such as 1,6-hexanediamine or 1,4-butanediamine, it is possible to synthesize target molecules like 6-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexan-1-amine (TPHA) and 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPBA), respectively.

This reaction pathway is analogous to the synthesis of other amino-functionalized dithienylpyrroles, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, which is prepared from benzene-1,4-diamine. researchgate.net The primary amine group of the diamine reacts to form the pyrrole ring, leaving the second amine group available for subsequent polymerization reactions. Controlling the stoichiometry of the reactants is crucial to favor the formation of the desired mono-substituted product over bis-pyrrole structures.

Influence of Catalysts (e.g., propionic acid, p-toluenesulfonic acid) and Reaction Conditions

The Paal-Knorr synthesis of 2,5-di(2-thienyl)-1H-pyrroles is typically conducted under acidic conditions, as the presence of an acid catalyst accelerates the condensation and subsequent dehydration steps. organic-chemistry.org However, the choice and concentration of the catalyst are critical. Weakly acidic conditions are generally preferred. organic-chemistry.org Strong acids or reactions at a pH below 3 can promote the competing Paal-Knorr furan synthesis, leading to the formation of 2,5-di(2-thienyl)furan as an undesired byproduct. alfa-chemistry.comorganic-chemistry.org

Commonly used catalysts for the reaction of this compound include Brønsted acids such as:

p-Toluenesulfonic acid (p-TsOH) : Frequently used in toluene, it effectively catalyzes the reaction between the diketone and various aromatic amines. alfa-chemistry.comrhhz.net

Propionic acid : Has been utilized as a catalyst in the synthesis of dithienylpyrrole derivatives.

Acetic acid : Serves as a weak acid catalyst and can also be used as a biodegradable solvent, aligning with green chemistry principles. semanticscholar.orgorganic-chemistry.org

The reaction is often carried out by refluxing the reactants in a suitable solvent, such as toluene or ethanol.

Interactive Data Table: Catalysts and Conditions for Dithienylpyrrole Synthesis
CatalystSolventTypical Conditions
p-Toluenesulfonic acidTolueneReflux
Propionic acidNot SpecifiedNot Specified
Acetic acidAcetic acidMicrowave heating (120-150 °C)
Iron(III) chlorideWaterMild conditions
Microwave Irradiation Enhanced Synthesis

The application of microwave irradiation offers a significant enhancement to the Paal-Knorr synthesis of pyrroles from 1,4-diketones. organic-chemistry.orgresearchgate.net This technique dramatically reduces reaction times, increases product yields, and often allows for milder reaction conditions compared to conventional heating methods. organic-chemistry.org

While traditional heating might require prolonged refluxing for many hours, microwave-assisted synthesis can often be completed in a matter of minutes. semanticscholar.org For example, one study noted that a Paal-Knorr reaction that yielded less than 15% of the desired product after 12 hours of conventional heating at 110 °C proceeded to give good yields under microwave irradiation. The efficiency of microwave heating stems from its ability to directly and rapidly heat the polar reactants and solvents, leading to a significant acceleration of the reaction rate. organic-chemistry.org In some cases, the use of microwave heating can even eliminate the need for a catalyst. semanticscholar.org This method is particularly advantageous for creating libraries of substituted pyrroles in a time-efficient manner. organic-chemistry.orgresearchgate.net

Formation of Other Heterocyclic Compounds (e.g., thiophenes and pyrroles from DAT as precursor)

This compound (DAT) serves as a versatile precursor for the synthesis of various five-membered heterocyclic compounds, most notably substituted pyrroles and thiophenes. This transformation is primarily achieved through the Paal-Knorr synthesis, a classic method for converting 1,4-dicarbonyl compounds into heterocycles.

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions. ntu.edu.sg In this reaction, the amine attacks the two carbonyl groups of the butanedione backbone, leading to the formation of a five-membered ring, which then dehydrates to yield the aromatic pyrrole core. sigmaaldrich.com This method has been extensively used to synthesize a variety of N-substituted 2,5-di(2-thienyl)-1H-pyrroles. For instance, the reaction of this compound with various aromatic diamines or other primary amines in the presence of an acid catalyst like p-toluenesulfonic acid or propionic acid affords the corresponding dithienylpyrrole derivatives. organic-chemistry.org These synthesized pyrroles are valuable as monomers for the production of electroactive polymers. organic-chemistry.org

Similarly, the Paal-Knorr thiophene (B33073) synthesis allows for the creation of thiophene rings from 1,4-dicarbonyl precursors. wikipedia.org This reaction is accomplished by heating the 1,4-dicarbonyl compound with a sulfurizing agent. masterorganicchemistry.com Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed to act as both the sulfur source and a dehydrating agent, facilitating the cyclization and aromatization to form the thiophene ring. wikipedia.orgmdpi.com While the exact mechanism is still a subject of study, it is understood to involve the conversion of the carbonyl oxygen atoms to sulfur, followed by cyclization. wikipedia.org

Table 1: Synthesis of N-Substituted 2,5-di(2-thienyl)-1H-pyrroles via Paal-Knorr Reaction
Reactant (Amine)CatalystProductReference
p-PhenylenediaminePropionic acidN,N'-Bis(2,5-di(2-thienyl)-1H-pyrrol-1-yl)benzene organic-chemistry.org
p-Toluidinep-Toluenesulfonic acid2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole organic-chemistry.org
Various aromatic diaminesNot specifiedCorresponding double dithienylpyrroles organic-chemistry.org
1-Naphthylaminep-Toluenesulfonic acid1-(1-naphthyl)-2,5-di(thiophen-2-yl)-1H-pyrrole organic-chemistry.org

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for forming cyclic compounds. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction typically involves a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com While the thienyl rings in this compound contain conjugated double bonds, specific examples of this compound participating directly as either the diene or dienophile in cycloaddition reactions are not well-documented in the surveyed scientific literature. The reactivity in such pericyclic reactions is highly dependent on the electronic nature and conformation of the molecule, and the presence of two electron-withdrawing carbonyl groups can significantly influence the electronic character of the thienyl moieties.

Oxidation Reactions to Enhance Electronic Properties

Complex Formation and Coordination Chemistry

Interactions with Metal Ions and Alteration of Electronic Properties

The this compound molecule possesses two carbonyl oxygen atoms and two thiophene sulfur atoms, which represent potential coordination sites for metal ions. The carbonyl oxygens, in particular, could act as a bidentate ligand to form a chelate ring with a metal center. Despite this structural feature, the synthesis and characterization of metal complexes where this compound acts as a primary ligand are not widely documented in the scientific literature. Consequently, detailed studies on how complexation with various metal ions might alter the electronic properties (such as absorption spectra or redox potentials) of the molecule are not available.

Role as a Ligand in Catalytic Reactions

The application of this compound as an ancillary ligand in metal-based catalysts for chemical transformations is not a well-explored area. The effectiveness of a ligand in catalysis depends on its ability to coordinate to a metal center and electronically or sterically influence the metal's reactivity. nih.govrsc.org While many metal complexes are used in catalysis, there are no prominent reports of complexes derived from this compound being employed in catalytic reactions.

Electropolymerization and Polymer Formation

This compound is a crucial building block for the synthesis of monomers that can undergo electropolymerization to form conductive and electroactive polymer films. The diketone itself is not directly electropolymerized; rather, it is first converted into a more suitable heterocyclic monomer, such as a 2,5-di(2-thienyl)-1H-pyrrole derivative, via the Paal-Knorr reaction. organic-chemistry.org

These dithienylpyrrole monomers can then be electropolymerized on the surface of a conductive electrode, such as indium tin oxide (ITO) glass. organic-chemistry.org The electropolymerization process typically involves the electrochemical oxidation of the monomer. This oxidation generates radical cations, primarily at the electron-rich alpha-positions of the terminal thiophene rings, which then couple to form polymer chains. The resulting polymer films are conjugated systems and often exhibit interesting spectroelectrochemical, electrochromic, and fluorescent properties. organic-chemistry.org The properties of these polymer films can be tuned by changing the substituent on the pyrrole nitrogen, which was introduced during the initial Paal-Knorr synthesis step. organic-chemistry.org

Table 2: Properties of Polymers Derived from this compound Precursors
Monomer PrecursorPolymer FilmObserved PropertiesReference
Di-(4-[2,5-di(2-thienyl)-1H-1-pyrrolyl]benzene)P2SNS-BEN-BENSpectroelectrochemical, electrochromic, and fluorescent organic-chemistry.org
Di-(4-[2,5-di(2-thienyl)-1H-1-pyrrolyl]phenyl)etherP2SNS-BEN-O-BENSpectroelectrochemical, electrochromic, and fluorescent organic-chemistry.org
Di-(4-[2,5-di(2-thienyl)-1H-1-pyrrolyl]phenyl)methaneP2SNS-BEN-CH2-BENSpectroelectrochemical, electrochromic, and fluorescent organic-chemistry.org

Synthesis of Conducting Polymers

This compound serves as a crucial building block for the synthesis of monomers that can be subsequently polymerized to form conducting polymers. chemimpex.com A primary transformation involves the Paal-Knorr condensation reaction, where the dione (B5365651) reacts with primary amines to yield N-substituted 2,5-di(2-thienyl)pyrroles. metu.edu.trresearchgate.net These pyrrole-based monomers are of significant interest because their resulting polymers and copolymers possess valuable electrochromic properties. metu.edu.tr

For instance, the reaction of this compound with p-nitroaniline synthesizes the monomer 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2). metu.edu.tr Similarly, reacting the dione with p-toluidine in the presence of a catalytic amount of p-toluenesulphonic acid yields 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole. iarjset.com These monomers, featuring thiophene and pyrrole rings connected at their α-positions, are precursors to electroconductive materials. researchgate.net The polymerization of these monomers can be achieved through either chemical or electrochemical methods. metu.edu.triarjset.com Chemical polymerization can produce polymers that are soluble in common organic solvents, which is advantageous for processing. metu.edu.tr The resulting polymers, such as Poly[1,4-di-(2-thienyl)benzene], have demonstrated electrical conductivity when appropriately doped. rsc.org

The general approach involves a two-step process:

Monomer Synthesis: Conversion of this compound into a polymerizable monomer, typically a substituted dithienylpyrrole.

Polymerization: Linking these monomer units together to form a π-conjugated polymer backbone, which is essential for electrical conductivity. nih.gov

This strategy allows for the fine-tuning of the final polymer's properties by modifying the substituent on the amine used in the initial condensation step.

Electrochemical Polymerization Techniques (e.g., potentiostatic electrochemical polymerization, cyclic voltammetry)

Electrochemical polymerization is a widely used method for synthesizing conducting polymers from monomers derived from this compound. nih.gov This technique offers distinct advantages, including the ability to deposit the polymer directly onto a conducting substrate as a thin film and to perform the synthesis under mild conditions. nih.gov The two primary electrochemical techniques employed are potentiostatic electrochemical polymerization and cyclic voltammetry.

Potentiostatic Electrochemical Polymerization: This method, also known as constant potential electrolysis, involves applying a constant potential sufficient to oxidize the monomer. metu.edu.trnih.gov For example, the homopolymer of 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) and its copolymer with EDOT have been synthesized using constant potential electrolysis. metu.edu.tr This technique allows for controlled growth of the polymer film on the electrode surface. The deposition of polypyrrole films, for instance, can be carried out potentiostatically at a potential of 1000 mV versus an Ag/AgCl reference electrode. mdpi.com

Cyclic Voltammetry (CV): This potentiodynamic technique involves repeatedly scanning the potential between set limits. researchgate.net During the anodic (positive) scan, the monomer is oxidized, initiating polymerization. researchgate.net With successive cycles, a polymer film deposits and grows on the electrode surface, which is observable by the increase in the redox currents of the polymer's characteristic peaks. researchgate.nettubitak.gov.tr The electrochemical behavior of monomers like SNSNO2 is typically studied by CV to determine their oxidation potentials before performing bulk polymerization. metu.edu.tr For instance, the oxidation of 2,5-di(-2-thienyl)-pyrrole monomers in an acetonitrile solution on a platinum electrode is observed at approximately 0.75 V, with the resulting polymer film exhibiting redox behavior between 0.3 V and 0.6 V. researchgate.net

The choice of solvent and supporting electrolyte significantly influences the electropolymerization process and the morphology of the resulting polymer film. nih.govresearchgate.net Common solvent/electrolyte systems include acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF6) or lithium perchlorate (LiClO4). researchgate.net

TechniqueDescriptionTypical ConditionsApplication Example
Potentiostatic PolymerizationApplication of a constant oxidation potential to the monomer solution.Constant potential (e.g., 1.2 V vs. Ag/AgCl), acetonitrile solvent, LiClO4 electrolyte. nih.govSynthesis of P(SNSNO2) and P(SNSNO2-co-EDOT) films. metu.edu.tr
Cyclic Voltammetry (CV)Repeatedly scanning the potential to initiate and grow the polymer film.Potential scan between -0.5 V and 1.0 V, scan rate of 100 mV/s, acetonitrile solvent, TBAPF6 electrolyte. researchgate.netElectropolymerization of 2,5-di(-2-thienyl)-pyrrole derivatives. researchgate.net

Copolymerization with Other Monomers (e.g., EDOT)

Copolymerization is a powerful strategy to tailor the properties of conducting polymers by incorporating two or more different monomer units into the polymer backbone. Monomers derived from this compound are frequently copolymerized with other electroactive monomers, most notably 3,4-ethylenedioxythiophene (B145204) (EDOT), to create materials with enhanced or complementary characteristics. metu.edu.trmetu.edu.tr

The goal of copolymerization is often to achieve specific electrochromic properties, such as creating black-to-transmissive switching materials by combining monomers with complementary absorption spectra. metu.edu.tr For example, the copolymerization of 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) with EDOT has been successfully achieved via constant potential electrolysis. metu.edu.tr The resulting copolymer, P(SNSNO2-co-EDOT), was utilized in the construction of dual-type electrochromic devices (ECDs). metu.edu.tr

The electrochemical behavior of the monomer mixture is typically investigated using cyclic voltammetry to ensure that the applied potential is sufficient to oxidize both monomers, a prerequisite for successful copolymerization. metu.edu.tr The feed ratio of the monomers in the polymerization solution is a critical parameter that allows for tuning the properties of the final copolymer, including its optical contrast, switching response time, and color states. metu.edu.tr Research has shown that increasing the proportion of EDOT in copolymers can lead to higher optical contrast and faster switching speeds. metu.edu.tr

Monomer 1 (from Dione)ComonomerResulting CopolymerKey Findings/Applications
1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2)3,4-ethylenedioxythiophene (EDOT)P(SNSNO2-co-EDOT)Used to construct dual-type electrochromic devices with good switching times and high stability. metu.edu.tr
2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP)3,4-ethylenedioxythiophene (EDOT)P(TTPP-co-EDOT)Synthesized via potentiostatic electrochemical polymerization to create a novel polythiophene derivative.

Mechanistic Studies of this compound Transformations

The primary and most studied chemical transformation of this compound is its conversion into N-substituted 2,5-di(2-thienyl)pyrroles. This reaction proceeds through the Paal-Knorr pyrrole synthesis mechanism. The Paal-Knorr synthesis is a classic organic reaction that forms a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.

In this specific case, the mechanism involves the following key steps:

Nucleophilic Attack: A primary amine (R-NH₂) acts as a nucleophile, attacking one of the carbonyl carbons of the this compound.

Hemiaminal Formation: This attack forms a hemiaminal intermediate.

Second Attack and Cyclization: The nitrogen atom then performs a second, intramolecular nucleophilic attack on the other carbonyl carbon, leading to a cyclic intermediate after the loss of a water molecule.

Dehydration: The cyclic intermediate undergoes dehydration, losing a second molecule of water to form the aromatic pyrrole ring.

This transformation is highly efficient for creating the monomeric precursors required for conducting polymers. metu.edu.tr Once the 2,5-di(2-thienyl)pyrrole core is formed, it can undergo further reactions, such as electrophilic substitution. Studies have shown that Vilsmeier formylation of these pyrroles can introduce aldehyde groups onto the pyrrole ring with high yields, demonstrating the reactivity of the synthesized heterocycle for further functionalization. researchgate.net The polymerization mechanism itself, initiated electrochemically, proceeds via the oxidation of the monomer to form a radical cation. nih.gov This radical cation then couples with another radical cation or a neutral monomer, followed by deprotonation, to extend the polymer chain. nih.gov

Iv. Advanced Spectroscopic and Structural Characterization of 1,4 Di 2 Thienyl 1,4 Butanedione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental for determining the number and types of hydrogen atoms in a molecule and their neighboring environments. For 1,4-di(2-thienyl)-1,4-butanedione, the ¹H-NMR spectrum reveals distinct signals corresponding to the protons on the thiophene (B33073) rings and the methylene (B1212753) protons of the butane-1,4-dione chain.

The protons of the thiophene ring typically appear as multiplets in the aromatic region of the spectrum. Specifically, the proton at position 5 of the thiophene ring is expected to resonate at a different chemical shift compared to the protons at positions 3 and 4, due to their differing proximity to the sulfur atom and the carbonyl group. The methylene protons of the butane (B89635) chain, being adjacent to the carbonyl groups, are deshielded and thus appear as a singlet or a multiplet in the downfield region compared to simple alkanes.

Detailed analysis of the coupling patterns (spin-spin splitting) between adjacent protons provides further confirmation of the molecular structure. For instance, the coupling between the thiophene protons can help in their unambiguous assignment.

Table 1: Representative ¹H-NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Thiophene H-5Data not availableData not available
Thiophene H-4Data not availableData not available
Thiophene H-3Data not availableData not available
-CH₂- (butane chain)Data not availableData not available

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbons of the ketone groups are highly deshielded and appear at the downfield end of the spectrum, typically in the range of 190-200 ppm. The carbon atoms of the thiophene rings resonate in the aromatic region, with their specific chemical shifts influenced by the substitution pattern and the electronic effects of the sulfur atom and the carbonyl group. The methylene carbons of the butane chain will appear in the aliphatic region, shifted downfield due to the adjacent carbonyl groups.

Table 2: Representative ¹³C-NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (carbonyl)Data not available
Thiophene C-2Data not available
Thiophene C-3Data not available
Thiophene C-4Data not available
Thiophene C-5Data not available
-CH₂- (butane chain)Data not available

For studying reaction mechanisms, techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to follow the course of a reaction by distinguishing between reactants, intermediates, and products based on their diffusion coefficients. Furthermore, variable temperature NMR studies can provide information on conformational changes and dynamic processes within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The most prominent of these is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups of the ketones. This band typically appears in the region of 1650-1700 cm⁻¹.

The presence of the thiophene rings is indicated by several characteristic bands. These include C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is usually weaker and can be found in the fingerprint region of the spectrum.

Table 3: Key FTIR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)~1680 - 1660Strong
Aromatic C-H Stretch~3100 - 3000Medium-Weak
Aromatic C=C Stretch~1600 - 1400Medium-Weak
Aliphatic C-H Stretch~2950 - 2850Medium-Weak
C-S StretchData not availableWeak

A deeper analysis of the FTIR spectrum involves the assignment of various absorption bands to specific vibrational modes of the molecule. The vibrational modes can be categorized as either stretching (a change in bond length) or bending (a change in bond angle).

For this compound, the key stretching vibrations include the C=O stretch, the aromatic and aliphatic C-H stretches, and the C=C stretches of the thiophene rings. Bending vibrations, such as in-plane and out-of-plane C-H bending of the thiophene rings and scissoring and rocking of the methylene groups, occur at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹).

The precise frequencies of these vibrational modes can be influenced by factors such as conjugation and intermolecular interactions. For instance, the conjugation of the carbonyl group with the thiophene ring can lead to a slight lowering of the C=O stretching frequency compared to a simple aliphatic ketone. The analysis of these subtle shifts can provide valuable information about the electronic structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular identity and elucidating the structural features of this compound through molecular weight determination and fragmentation analysis.

The molecular formula of this compound is C₁₂H₁₀O₂S₂. nih.govscbt.com This composition corresponds to a calculated molecular weight of approximately 250.3 g/mol . nih.govscbt.comfishersci.ca High-resolution mass spectrometry can provide a more precise monoisotopic mass, which has been determined to be 250.01222190 Da. nih.gov This precise mass measurement is critical for unambiguous identification of the compound in complex mixtures.

Molecular Weight Data for this compound

ParameterValueReference
Molecular FormulaC₁₂H₁₀O₂S₂ nih.govscbt.com
Molecular Weight (g/mol)250.33 scbt.com
Monoisotopic Mass (Da)250.01222190 nih.gov

In electron ionization mass spectrometry (EI-MS), the this compound molecule undergoes fragmentation, providing valuable structural information. While a detailed experimental spectrum for this specific compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of ketones and aromatic compounds. libretexts.orgchemguide.co.uk

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Due to the stability of the thiophene rings, this peak is expected to be reasonably intense. libretexts.org The primary fragmentation pathways for diketones involve cleavage of the bonds adjacent to the carbonyl groups (α-cleavage). chemguide.co.ukmiamioh.edu

Key expected fragmentation events include:

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group. This can lead to the formation of a stable thienoyl cation (C₄H₃S-CO⁺) at m/z 111.

McLafferty Rearrangement: While less common for diketones of this structure compared to aliphatic ketones, it remains a possible fragmentation route.

Cleavage of the Butane Chain: Fragmentation can also occur within the central butane bridge, leading to various charged species.

Predicted Mass Spectrometry Fragments for this compound

Fragment Ion (Structure)m/z (Mass-to-Charge Ratio)Origin
[C₁₂H₁₀O₂S₂]⁺ (Molecular Ion)250Parent Molecule
[C₅H₃OS]⁺ (Thienoyl cation)111α-cleavage
[C₄H₃S]⁺ (Thienyl cation)83Loss of CO from thienoyl cation

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular geometry and intermolecular packing.

XRD analysis of this compound reveals a centrosymmetric molecule that lies across a crystallographic inversion center. nih.gov This center is located at the midpoint of the central C-C bond of the butane-1,4-dione bridge. The butane chain itself adopts a fully extended, all-trans conformation. nih.gov

The molecule is nearly planar, with only a slight deviation of the oxygen atoms from the mean plane of the non-hydrogen atoms. nih.gov The planarity of the molecule is a key feature, influencing its crystal packing and electronic properties. The bond lengths determined from the crystal structure are consistent with the expected values for the respective bond types, confirming the presence of thiophene rings linked by a diketone bridge. nih.gov

Selected Bond Lengths from XRD Analysis

BondLength (Å)Reference
C=O (Carbonyl)1.215(5) nih.gov
C-C (in butane chain)1.512(8) nih.gov
C1-S1 (Thiophene)1.678(5) nih.gov
C4-S1 (Thiophene)1.697(4) nih.gov

The crystal packing of this compound is governed by weak intermolecular forces. nih.gov Specifically, the structure features C—H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of a thiophene ring on a neighboring molecule. nih.gov

These interactions link symmetry-related molecules into an interwoven two-dimensional network. nih.gov The molecules interdigitate along the bc plane of the crystal lattice. This efficient packing, facilitated by specific non-covalent interactions, is crucial for understanding the solid-state properties of the material. nih.gov

Geometry of Intermolecular C—H···π Interactions

InteractionH···Cg Distance (Å)¹D···Cg Distance (Å)²D-H···Cg Angle (°)Reference
C1—H1···Cg12.79(9)3.610(5)146 nih.gov
C6—H6B···Cg12.82(4)3.637(4)143 nih.gov

¹ Cg refers to the centroid of the thiophene ring. nih.gov

² D refers to the donor atom (Carbon). nih.gov

Spectroelectrochemistry

Spectroelectrochemistry is a powerful technique used to study the changes in the optical properties (typically UV-Vis-NIR absorption) of a molecule or material as its oxidation state is changed by applying an electrical potential. This method is particularly relevant for this compound as it serves as a building block for electroactive and electrochromic polymers. chemimpex.commetu.edu.tr

While the spectroelectrochemistry of the monomer itself is not extensively detailed, studies on its derivatives are highly informative. For instance, this compound is a direct precursor for the synthesis of 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO₂), a monomer used to create electrochromic polymers. metu.edu.tr

The electrochemical polymerization of this derivative, and its copolymerization with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), can be monitored using cyclic voltammetry. metu.edu.tr The resulting polymer films are then analyzed by spectroelectrochemistry to investigate their electrochromic behavior. This involves applying a range of potentials to the polymer film on a transparent conductive electrode (like ITO glass) and recording the corresponding UV-Vis absorption spectra. metu.edu.trmdpi.com These experiments reveal the colors of the polymer in its neutral and oxidized states and quantify key performance metrics such as optical contrast (ΔT%), switching speed, and stability, which are essential for applications in electrochromic devices like smart windows and displays. metu.edu.trmdpi.com

Correlating Electrochemical Behavior with Optical Properties

The electrochemical behavior of this compound and related dithienyl compounds is intrinsically linked to their optical properties. The presence of thiophene rings and the diketone bridge creates a π-conjugated system that can be readily oxidized or reduced. These redox events lead to significant changes in the molecule's electronic structure, which are directly observable in its absorption and emission spectra.

The introduction of electron-donating or electron-withdrawing groups to the thiophene rings can systematically tune both the electrochemical potentials and the optical characteristics. For instance, the incorporation of electron-donating groups generally lowers the oxidation potential and can lead to a bathochromic (red) shift in the absorption and fluorescence spectra. Conversely, electron-withdrawing groups tend to increase the oxidation potential and may cause a hypsochromic (blue) shift.

Upon electrochemical oxidation, thiophene-based molecules and polymers typically form radical cations (polarons) at lower potentials, and subsequently, dications (bipolarons) at higher potentials. The formation of these charged species introduces new electronic transitions within the band gap, resulting in the appearance of new absorption bands at lower energies (longer wavelengths) in the UV-Vis-NIR spectrum. This phenomenon is known as electrochromism, where the color of the material changes in response to an applied potential.

For example, polymers derived from this compound through Paal-Knorr condensation reactions exhibit distinct electrochromic behavior. In their neutral state, these polymers might be, for instance, orange. Upon oxidation, they can change to blue or even become transmissive in the visible region, with the emergence of strong polaron and bipolaron absorption bands in the near-infrared (NIR) region. yuntech.edu.twresearchgate.netkmu.edu.tr

The table below illustrates the typical correlation between the redox state and optical absorption for a polymer derived from a this compound precursor.

Interactive Data Table: Redox State vs. Optical Properties of a Poly(dithienylpyrrole) Derivative

Redox StateApplied Potential (V vs. Ag/Ag+)ColorKey Absorption Bands (nm)
Neutral0.0Orange~460 (π-π* transition)
Oxidized (Polaron)+0.8Greenish-Blue~460 (reduced), ~680 (new)
Oxidized (Bipolaron)+1.2Blue~460 (further reduced), ~950 (new)

Note: The data presented is representative of polymers derived from this compound and may vary based on the specific derivative and experimental conditions. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be estimated from cyclic voltammetry data, are crucial in determining the optical band gap and the color of the compound. The energy of the π-π* transition observed in the UV-Vis spectrum often correlates well with the HOMO-LUMO gap.

In Situ Spectroscopic Analysis during Redox Processes

In situ spectroelectrochemistry allows for the real-time observation of changes in the electronic absorption spectrum of a molecule as the electrochemical potential is varied. This technique is invaluable for identifying transient intermediates and understanding the mechanisms of redox reactions.

For this compound and its derivatives, an in situ UV-Vis-NIR spectroelectrochemical experiment would typically involve placing a solution of the compound in a specialized cell with a transparent electrode. As a potential is swept, the corresponding absorption spectra are recorded simultaneously.

Upon gradual oxidation of a dithienyl diketone, one would expect to observe the decrease in the intensity of the primary π-π* transition band of the neutral species. Concurrently, new absorption bands at longer wavelengths, corresponding to the formation of radical cations (polarons), would appear and grow in intensity. As the potential is increased further, the polaron bands might decrease, accompanied by the emergence of even lower-energy bands associated with the dicationic (bipolaron) species. The presence of isosbestic points in the series of spectra would indicate a clean conversion between the different redox states.

The table below outlines the expected changes in the UV-Vis-NIR spectrum of a generic thiophene-based diketone during an in situ oxidation experiment.

Interactive Data Table: Expected In Situ Spectroelectrochemical Changes for a Thiophene-Diketone Derivative During Oxidation

Applied Potential (V)Spectral ChangesInferred Species
0.0Single strong absorption in the UV-Vis region.Neutral Molecule
+0.6Decrease of the initial absorption band; emergence of a new band at longer wavelength (Vis-NIR).Radical Cation (Polaron)
+1.0Further decrease of the initial band; growth of the radical cation band.Mixture of Neutral and Radical Cation
+1.4Decrease of the radical cation band; emergence of a new band at even longer wavelength (NIR).Dication (Bipolaron)

Note: This table represents a generalized expectation for a thiophene-based diketone. The exact potentials and wavelengths are highly dependent on the specific molecular structure and solvent-electrolyte system.

These in situ studies are critical for confirming the formation of charged intermediates and for quantifying the stability of these species. For materials intended for electrochromic devices, rapid and reversible spectral changes are highly desirable. The spectroelectrochemical response provides direct insight into the material's performance, such as its switching speed and color contrast. While detailed in situ studies on the monomeric this compound are not extensively reported in the literature, the behavior of its derivatives and polymers strongly suggests a rich spectroelectrochemical profile governed by the stable formation of colored, charged intermediates. yuntech.edu.twresearchgate.net

V. Computational and Theoretical Chemistry Studies on 1,4 Di 2 Thienyl 1,4 Butanedione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules containing thiophene (B33073) rings. It is instrumental in the synthesis and characterization of various derivatives of 1,4-Di(2-thienyl)-1,4-butanedione, such as 2,5-di(2-thienyl)pyrroles, which are used in the development of conducting polymers. researchgate.netresearchgate.netyuntech.edu.tw DFT calculations provide a theoretical framework for understanding the structural and electronic properties that govern the reactivity of this diketone and the characteristics of the resulting materials.

The geometric structure of this compound has been determined experimentally through X-ray crystallography. In its crystalline state, the molecule is centrosymmetric and lies across a crystallographic inversion center. nih.gov The alkyl chain connecting the two thienyl rings adopts a fully extended, all-trans conformation. nih.gov The non-hydrogen atoms of the molecule are nearly coplanar, with a maximum deviation of only 0.063 (2) Å from the mean plane. nih.gov

DFT calculations are employed to optimize the geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. These theoretical calculations often show good agreement with experimental crystallographic data. For instance, the calculated bond lengths for the C–S bonds within the thiophene ring are typically around 1.68 Å and 1.70 Å, consistent with typical single C-S bonds. nih.gov

The electronic structure analysis via DFT reveals the distribution of electron density within the molecule. This analysis indicates a negative charge distribution located at the central carbon atoms of the butane (B89635) chain. mdpi.com The presence of electronegative oxygen and sulfur atoms leads to a polarized electron distribution, which is crucial for the molecule's reactivity, particularly in condensation reactions like the Paal-Knorr synthesis. yuntech.edu.tw

Table 1: Selected Experimental Bond Lengths for this compound

Data sourced from crystallographic studies. nih.gov

BondLength (Å)
C1–S11.678 (5)
C4–S11.697 (4)
C6–C6A1.512 (8)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of spectral bands. nih.gov For π-conjugated systems like this compound and its derivatives, TD-DFT can accurately simulate the UV-Vis spectra, providing insights into the electronic transitions responsible for the observed absorptions. nih.govnih.gov

Computational protocols based on TD-DFT can predict absorption maxima with high accuracy, often with an error margin of just 1-6% compared to experimental data. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are critical for achieving this accuracy. mdpi.comresearchgate.net Calculations for related thienyl-containing compounds have shown that the main absorption bands typically arise from π-π* transitions within the conjugated system. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. yuntech.edu.tw DFT calculations are used to determine the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity and the energy of its first electronic transition. researchgate.net

For molecules derived from this compound, the HOMO is typically localized over the π-conjugated system of the thiophene rings, while the LUMO is also distributed across this system. The primary electronic transition observed in the UV-Vis spectrum is often the HOMO→LUMO transition. mdpi.com The energy of this transition is directly related to the HOMO-LUMO gap. For example, in a derivative monomer, 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, the calculated energy gap was found to be 3.79 eV. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Derivative Compound

Illustrative data for 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, synthesized from this compound. researchgate.net

OrbitalEnergy (eV)
HOMO-
LUMO-
Energy Gap (LUMO-HOMO) 3.79

Molecular Dynamics (MD) Simulations

While DFT provides static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. These simulations can provide detailed information on conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov

For flexible molecules, MD simulations can determine the relative populations of different conformers and the rates of interconversion between them. mdpi.com Such studies would reveal the most stable conformations in solution and how they differ from the solid-state structure, which is influenced by crystal packing forces.

The solvent environment can significantly influence the stability of different conformers and the reactivity of a molecule. researchgate.net MD simulations, by explicitly including solvent molecules, can model these effects directly. Alternatively, implicit solvation models can be combined with DFT calculations to assess how the polarity of the solvent affects the electronic structure and energy levels of the molecule. nih.gov

For this compound, the polarity of the solvent is expected to influence the conformational equilibrium. Polar solvents may stabilize more compact or folded conformations through dipole-dipole interactions, in contrast to the extended conformation observed in the non-polar crystalline environment. These solvent-induced changes in conformation and electronic structure can, in turn, affect the molecule's reactivity in subsequent synthetic steps.

Quantum Chemical Investigations of Structure-Property Relationships

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the relationship between the molecular structure of a compound and its electronic and spectroscopic properties. For molecules like this compound, these investigations would typically focus on elucidating how the arrangement of the thiophene rings and the central butanedione linker influences its behavior.

Detailed research findings from analogous systems suggest that the electronic properties of thiophene-based molecules are highly tunable. For instance, DFT studies on various thiophene derivatives have been used to calculate key electronic parameters that govern their potential applications in materials science. mdpi.comnih.gov These parameters include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's electronic excitability and chemical reactivity.

In the case of this compound, the presence of two thienyl groups, which are electron-rich aromatic systems, connected by a conjugated diketone bridge, is expected to result in a relatively small HOMO-LUMO gap. This characteristic is typical of conjugated organic molecules and is a prerequisite for potential applications in organic electronics. The planarity of the molecule, as confirmed by X-ray diffraction studies of the solid state, further supports the notion of an extended π-conjugation system. nih.gov A computational study would likely confirm this planar structure as a low-energy conformation.

The table below illustrates the types of data typically generated from DFT calculations for organic molecules, which would be applicable to this compound. The values are hypothetical and for illustrative purposes only, as specific literature values for this compound are not available.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-5.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.3 eVIndicates the energy required for electronic excitation; influences color and reactivity.
Dipole Moment~2.5 DProvides insight into the polarity of the molecule and its intermolecular interactions.
Ionization Potential6.2 eVThe energy required to remove an electron; a measure of chemical reactivity.
Electron Affinity2.1 eVThe energy released when an electron is added; another measure of reactivity.

Note: The data in this table is illustrative and not based on actual reported values for this compound.

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific molecular motions or electronic transitions.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies are crucial for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This information helps in understanding the feasibility of a reaction pathway and the factors that control its outcome.

For this compound, a key reaction of interest is its synthesis. The classical method for synthesizing thiophenes is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org A theoretical investigation of this reaction mechanism would involve calculating the energies of the reactants, intermediates, transition states, and products.

The proposed mechanism for the Paal-Knorr thiophene synthesis suggests that the dicarbonyl compound first reacts with the sulfurizing agent to form a thione intermediate, which then undergoes tautomerization and cyclization. The final step is the elimination of water or hydrogen sulfide to yield the aromatic thiophene ring. Computational studies could verify the energetics of this proposed pathway and explore alternative mechanisms. For example, it has been debated whether a furan is an essential intermediate in this reaction, with some studies suggesting it is a byproduct. Theoretical calculations could help resolve such mechanistic questions by comparing the activation energies for the different proposed routes.

The table below outlines the typical steps and the kind of data that would be generated in a theoretical study of a reaction mechanism, using the Paal-Knorr synthesis of a thiophene from a 1,4-dicarbonyl compound as an example.

Reaction StepType of CalculationInformation Gained
Formation of thione intermediateTransition state search and energy calculationActivation energy for the initial sulfurization step.
TautomerizationGeometry optimization of tautomers and transition stateRelative stability of keto and enol/thiol forms and the barrier for their interconversion.
CyclizationTransition state search for ring closureThe energetic feasibility of the cyclization step.
Dehydration/DesulfurizationCalculation of reaction energy and barrierThe thermodynamic driving force for the final aromatization step.

Note: This table describes a general approach to studying the reaction mechanism and does not represent specific findings for this compound.

In addition to its synthesis, theoretical studies could also explore the reactivity of the butanedione moiety itself, such as its potential for condensation reactions or as a building block in the synthesis of more complex heterocyclic systems. These studies would provide a deeper understanding of the chemical behavior of this compound and guide future synthetic efforts.

Vi. Applications of 1,4 Di 2 Thienyl 1,4 Butanedione and Its Derivatives

Organic Electronics and Optoelectronic Devices

The core structure of 1,4-di(2-thienyl)-1,4-butanedione is a key precursor for creating materials used in various organic electronic and optoelectronic devices. By undergoing chemical transformations, it gives rise to polymers with tunable properties for applications in organic semiconductors, light-emitting diodes, transistors, solar cells, and electrochromic devices.

Organic Semiconductors

Derivatives of this compound are instrumental in the development of organic semiconductors. These materials form the active components in a variety of electronic devices. A prominent route to such semiconductors is the Paal-Knorr reaction of this compound with various amines to form poly(2,5-dithienylpyrrole) (PSNS) derivatives. metu.edu.trmetu.edu.trresearchgate.net The electronic properties of these polymers, such as their optical band gap, can be tuned by modifying the substituent groups.

For instance, novel poly(2,5-dithienylpyrrole) derivatives functionalized with chromophore units like azobenzene, coumarin, and fluorescein (B123965) have been synthesized. The optical band gap (Eg) of these polymers, which is a crucial parameter for semiconductor performance, varies depending on the attached chromophore. The combination of the chromophore with the PSNS backbone significantly influences the electronic behavior of the resulting conducting polymer. rsc.org

PolymerFunctional Chromophore UnitOptical Band Gap (Eg)
PTPTAzAzobenzene2.81 eV rsc.org
PTPTCoCoumarin2.44 eV rsc.org
PTPTFloFluorescein2.31 eV rsc.org

Organic Light-Emitting Diodes (OLEDs)

While this compound itself is not directly used as an emissive material, its derivatives have been employed in the fabrication of Organic Light-Emitting Diodes (OLEDs). These derivatives can be engineered to serve as the emissive layer in an OLED device. For example, carbazole (B46965) and thienopyrroledione derivatives have been synthesized and utilized as emitters in solution-processed OLEDs.

Devices fabricated with these materials have demonstrated competitive performance characteristics. For instance, OLEDs based on specific carbazole derivatives have achieved high luminance and external quantum efficiencies (EQE), emitting in the greenish-blue region of the visible spectrum. mdpi.com Thienopyrroledione-based derivatives have also been used, showing emission in the yellow-green part of the spectrum. mdpi.com

Emissive Layer MaterialMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)Electroluminescence Peak (nm)
CZ-1 (Carbazole derivative)4130 mdpi.com19.3 mdpi.com8.6 mdpi.com492 mdpi.com
CZ-2 (Carbazole derivative)4104 mdpi.com20.2 mdpi.com9.5 mdpi.com488 mdpi.com
MOC-1 (TPD derivative)1729 mdpi.com4.5 mdpi.com1.5 mdpi.com564 mdpi.com
MOC-16 (TPD derivative)Not specifiedNot specified0.1 mdpi.com547 mdpi.com

Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are utilized as the semiconductor layer in Organic Field-Effect Transistors (OFETs). The charge carrier mobility of these materials is a critical parameter for the performance of OFETs. By modifying the structure of the polymer backbone, researchers can tune the material's properties to achieve higher mobilities.

One such example involves the copolymerization of a derivative, 1,4-di(3-alkoxy-2-thienyl)-2,5-difluorophenylene (DOTFP), with other monomers like phthalimide. An OFET based on the resulting polymer, DOTFP-PhI, processed with a non-halogenated solvent, exhibited a high hole mobility. nih.gov This demonstrates that derivatives of this compound are valuable building blocks for high-performance organic semiconductors for transistor applications.

PolymerDevice ConfigurationHole Mobility (μ)
DOTFP-PhINot specifiedup to 1.20 cm²/Vs nih.gov
PDPP-2S-SeNot specified0.59 cm²/Vs mdpi.com
isoDTPP based polymerNot specifiedup to 0.49 cm²/Vs nih.gov

Photovoltaic Devices and Solar Cells

The development of novel organic materials for efficient organic solar cells is a significant area of research. Derivatives of this compound have been used to create wide bandgap polymers for non-fullerene organic solar cells (NF-OSCs).

For instance, a polymer based on 1,4-di(3-alkoxy-2-thienyl)-2,5-difluorophenylene (DOTFP), a derivative of the parent compound, was used in an NF-OSC. This solar cell, processed from a non-halogenated solvent, achieved a promising power conversion efficiency (PCE). nih.gov This highlights the potential of tailoring the structure of this compound derivatives for applications in organic photovoltaics.

PolymerDevice TypePower Conversion Efficiency (PCE)
DOTFP-PhINF-OSCup to 10.65% nih.gov
Novel Polymer AcceptorAll-polymer solar cell14.4% osti.gov

Electrochromic Devices and Materials

One of the most extensively studied applications of this compound derivatives is in the field of electrochromism. Through the Paal-Knorr condensation, it is a key starting material for the synthesis of 2,5-di(2-thienyl)pyrrole (SNS) monomers. metu.edu.trmetu.edu.trresearchgate.net These monomers can be electrochemically polymerized to form thin films that exhibit electrochromic properties, meaning they change color upon the application of an electrical potential.

These electrochromic polymers are the active components in electrochromic devices (ECDs), which have applications in smart windows, anti-glare mirrors, and electronic displays. yuntech.edu.tw The performance of these devices is characterized by parameters such as optical contrast, switching speed, and coloration efficiency.

Polymers derived from this compound exhibit distinct color changes between their neutral (reduced) and oxidized states. This color switching ability, coupled with a high optical contrast (the difference in transmittance between the colored and bleached states), is crucial for their application in electrochromic devices.

A variety of poly(dithienylpyrrole)s with different substituents on the pyrrole (B145914) nitrogen have been synthesized, and their electrochromic properties have been investigated. For example, a polymer named P(SNSNO2), derived from 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole which is synthesized from this compound, shows reversible color changes. metu.edu.trmetu.edu.trresearchgate.net Copolymers of these monomers with other electrochromic materials like poly(3,4-ethylenedioxythiophene) (PEDOT) have also been developed to enhance device performance. metu.edu.trmetu.edu.trresearchgate.net

The table below summarizes the optical properties of several electrochromic polymers and devices derived from this compound.

Polymer/DeviceColor Change (Neutral to Oxidized)Maximum Optical Contrast (ΔTmax)Wavelength (nm)Coloration Efficiency (η) (cm²/C)Switching Time (s)
P(FPTP)Not specified19.4% yuntech.edu.twNot specifiedNot specified1.4 yuntech.edu.tw
PTPNot specified27% yuntech.edu.tw413Not specifiedNot specified
PMPS filmGreen to dark green to brown nih.gov54.47% nih.gov940Not specifiedNot specified
PMPO filmNot specified43.87% nih.gov890Not specifiedNot specified
PANIL filmNot specified44.63% nih.gov950Not specifiedNot specified
PMPO/PProDOT-Et₂ ECDNot specified41.13% nih.gov626674.67 nih.govNot specified
PMPS/PProDOT-Et₂ ECDNot specified32.51% nih.gov590637.25 nih.govNot specified
P(DIT-co-DTP) filmMulticolor epa.gov45.3% epa.gov1314177.4 epa.govNot specified
P(BDTA-co-DTP) filmMulticolor epa.gov43.5% epa.gov930Not specifiedNot specified
PBDTA/PProDOT-Et₂ ECDNot specified43.8% epa.gov590Not specifiedNot specified
P(BDTA-co-DTP)/PProDOT-Et₂ ECDNot specified44.0% epa.gov594504.6 epa.govNot specified
Switching Times and Redox Stability

The performance of electrochromic materials is critically dependent on their switching times and redox stability. Polymers derived from this compound exhibit promising characteristics in this regard. For instance, a copolymer synthesized from 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (a derivative of this compound) and 3,4-ethylenedioxythiophene (B145204) (EDOT) has been shown to possess good switching times and high stability in electrochromic devices. metu.edu.trresearchgate.net

In a specific study, an electrochromic device based on poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P), a derivative of the target compound, demonstrated a response time of 1.92 seconds for coloration and a bleaching time of 0.38 seconds at 605 nm. electrochemsci.org An electrochromic device constructed with this polymer and poly(3,4-ethylenedioxythiophene) (PEDOT) showed even faster switching, with a response time of 0.66 seconds at 630 nm, along with satisfactory redox stability. electrochemsci.org

The table below summarizes the electrochromic switching performance of a device based on a PTF2P/PEDOT system.

Table 1: Electrochromic Performance of a PTF2P/PEDOT Device

Property Value Wavelength (nm)
Response Time (Coloration) 1.92 s 605
Response Time (Bleaching) 0.38 s 605
Device Response Time 0.66 s 630
Optical Contrast (ΔT%) 27% 630

| Coloration Efficiency (CE) | 491.4 cm²/C | 630 |

These findings underscore the potential of polymers derived from this compound for applications in devices requiring rapid and stable color changes.

Development of Multicolored Electrochromic Devices

The development of multicolored electrochromic devices is a key area of research, and derivatives of this compound are instrumental in this field. By modifying the chemical structure of the polymer, it is possible to tune the material's light absorption properties and achieve a range of colors. mdpi.com

For example, a polymer film of poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P) can exhibit five distinct colors—yellow, yellowish-green, green, greenish-blue, and blue—at different applied potentials. electrochemsci.org This multicolor capability is a significant advantage for the development of advanced display technologies.

Copolymers based on derivatives of this compound have also demonstrated rich electrochromic behavior. A copolymer of a dendritic carbazole derivative and EDOT showed five different colors: orange, green, brown-green, blue, and grey. pku.edu.cn Similarly, copolymers of 3,6-di(2-thienyl)carbazole and thiophene (B33073) derivatives have been shown to produce a range of colors from dark yellow to gunmetal gray. mdpi.comnih.gov

The following table outlines the observed colors of a P(DTC-co-TF2) polymer membrane at various voltages, showcasing its multichromic properties. mdpi.com

Table 2: Colors of P(DTC-co-TF2) Membrane at Different Potentials

Applied Potential (V) Color
0.0 Dark Yellow
0.4 Yellowish-Green
0.8 Gunmetal Gray

The ability to generate multiple colors from a single material by simply varying the applied voltage makes these polymers highly attractive for applications such as smart windows, electronic paper, and full-color displays. researchgate.netresearchgate.net

Materials Science

This compound serves as a versatile building block in materials science, contributing to the creation of polymers and composites with enhanced properties. chemimpex.com

Incorporation into Polymers for Enhanced Conductivity and Thermal Stability

The incorporation of this compound and its derivatives into polymer structures can significantly enhance their electrical conductivity and thermal stability. chemimpex.com The thiophene units within the compound's structure contribute to the formation of conjugated polymer backbones, which are essential for charge transport. researchgate.net

Research has shown that polymers based on thiophene derivatives can exhibit high conductivity. electrochemsci.org Furthermore, the thermal stability of polymers can be improved by incorporating such structures. For instance, copolymers of fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have demonstrated improved thermal stability, with maximum degradation rate temperatures exceeding 450 °C. mdpi.com The addition of fillers, such as boron nitride, to polymers can also enhance thermal stability, with degradation starting at higher temperatures compared to the pure polymer. nih.gov

Studies on poly(1,4-butylene 2,5-furandicarboxylate)-co-poly(poly(propylene oxide) 2,5-furandicarboxylate) copolymers have shown that they are thermally stable up to approximately 308 °C. researchgate.netmdpi.com While not directly incorporating this compound, these studies highlight the general strategies for enhancing the thermal properties of polymers. Materials containing 1,4-butanediol, a related structural component, are noted for their good thermal stability, which is crucial in industries like automotive and electronics where components face extreme temperatures. koyonchem.com

Advanced Materials for Coatings and Composites

The properties of this compound make it a suitable component for advanced materials used in coatings and composites. chemimpex.com While specific research on coatings and composites directly utilizing this compound is not extensively detailed in the provided search results, its role as a precursor to stable and conductive polymers suggests its potential in these applications.

For example, polymers with high thermal stability and conductivity are desirable for antistatic coatings and for creating composite materials with tailored electronic properties. The ability of thiophene-based polymers to form robust films is also a key advantage for coating applications. metu.edu.trresearchgate.net

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, this compound serves as a versatile scaffold for the synthesis of a variety of biologically active compounds. The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs and is known to impart a range of pharmacological activities. researchgate.net Derivatives of this compound are being explored for their therapeutic potential in several areas, including as antimicrobial, anti-inflammatory, and anticancer agents.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant potential as antimicrobial agents. nih.gov While specific studies on the antimicrobial properties of this compound itself are not extensively documented, numerous derivatives incorporating the thiophene moiety have been synthesized and evaluated for their efficacy against various pathogens. These synthetic efforts leverage the thiophene ring as a key structural component to generate novel compounds with antibacterial and antifungal activities. researchgate.netcancer.gov

For example, a variety of thiophene-containing heterocycles, such as triazoles and oxadiazoles, have been prepared and tested against several bacterial and fungal strains. researchgate.net Some of these compounds have exhibited marked, broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. researchgate.net The following table summarizes the antimicrobial activity of representative thiophene derivatives.

Table 1: Examples of Antimicrobial Activity of Thiophene Derivatives

Compound Type Target Microorganism Activity Level Reference
5-(2-thienyl)-1,2,4-triazolo[3,4-b] cancer.govresearchgate.netnih.govthiadiazole derivative Gram-positive bacteria Highly active researchgate.net
3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione Gram-positive and Gram-negative bacteria Marked broad-spectrum activity researchgate.net
1,4-dihydropyridine with thiophene moiety Mycobacterium smegmatis, Staphylococcus aureus Good inhibitory activity cancer.gov

These findings underscore the importance of the thiophene nucleus in designing new antimicrobial agents, with this compound being a valuable starting material for such endeavors.

Anti-inflammatory Properties

The search for new and safer anti-inflammatory drugs has led researchers to explore various chemical structures, including those containing thiophene and 1,4-dicarbonyl moieties. Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene ring, highlighting its importance in this therapeutic area. researchgate.net Derivatives of this compound are therefore of interest for their potential anti-inflammatory effects.

Research has shown that certain tetrasubstituted thiophenes exhibit anti-inflammatory activity. nih.gov Additionally, studies on 1,4-dioxo-2-butenyl derivatives have been conducted to identify new anti-inflammatory drug prototypes. nih.gov These investigations often involve evaluating the compounds' ability to inhibit enzymes like cyclooxygenases (COX), which are key targets in inflammation pathways. While direct anti-inflammatory data for this compound is limited, the established activity of related structures provides a strong rationale for the synthesis and evaluation of its derivatives as potential anti-inflammatory agents.

Potential Anticancer Properties (e.g., NSC 657753)

The National Cancer Institute (NCI) has screened a vast number of compounds for potential anticancer activity through its Developmental Therapeutics Program (DTP). nih.govnih.gov Among the compounds investigated is NSC 657753. It is important to clarify that NSC 657753 is not this compound, but a more complex derivative, identified as 4-(5-Chloro-2-thienyl)-1-(2-thienyl)-2-(3-thienyl)-1,4-butanedione. This compound, which features a chlorinated thiophene ring and an additional thienyl group on the butane-1,4-dione backbone, has been studied for its cytotoxic effects against various cancer cell lines.

The NCI-60 Human Tumor Cell Line Screen is a pivotal tool in early-stage cancer drug discovery. nih.gov This screen assesses the growth-inhibitory effects of compounds against a panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. promegaconnections.com The screening provides valuable data on a compound's potency and spectrum of activity.

For a given compound like NSC 657753, the NCI-60 screen generates data in the form of GI50 values, which is the concentration required to inhibit the growth of the cancer cells by 50%. This data helps to identify patterns of activity and can suggest potential mechanisms of action by comparing a compound's activity profile to those of known anticancer agents. nih.gov The results from the NCI-60 screening of thousands of compounds, including thiophene derivatives, are publicly available through the NCI's DTP website, contributing to the global effort in cancer research. nih.govfederalregister.gov

The table below outlines the types of cancer cell lines against which compounds like NSC 657753 are tested in the NCI-60 panel.

Table 2: Representative Cancer Types in the NCI-60 Cell Line Panel

Cancer Type
Leukemia
Non-Small Cell Lung Cancer
Colon Cancer
CNS Cancer
Melanoma
Ovarian Cancer
Renal Cancer
Prostate Cancer
Breast Cancer
Cytotoxicity Studies

The cytotoxic potential of the 1,4-dione structural motif, which is central to this compound, has been a subject of scientific investigation. Research into related compounds containing a 1,4-dioxo-2-butenyl group has provided evidence that this enedione moiety can act as a cytotoxic pharmacophore. nih.gov The electrophilicity of this structure is believed to be a key factor in its biological activity, as the electron density on the olefinic carbon atoms is depleted, potentially increasing the rates of thiol alkylation within cells. nih.gov

Studies have demonstrated that the presence of the enedione system is crucial for cytotoxicity. For instance, when the olefinic double bond in certain N-arylmaleamates and N-arylfumaramates was reduced to the corresponding saturated succinate (B1194679) derivatives, the cytotoxic properties were eliminated. nih.gov This highlights the importance of the unsaturated 1,4-dione system for this biological activity.

A series of derivatives, including methyl N-arylmaleamates and methyl N-arylfumaramates, have been evaluated for their cytotoxic effects against various human and murine cancer cell lines. The results, summarized in the table below, indicate that compounds containing the enedione moiety inhibit the growth of all tested cell lines. nih.gov Notably, methyl N-arylfumaramates demonstrated the highest cytotoxic potencies. nih.gov For example, methyl N-(3,4-dichlorophenyl)fumaramate was found to be six times more potent than the established anticancer drug melphalan (B128) against murine L1210 cells. nih.gov

Table 1: Cytotoxicity (IC₅₀, µM) of Selected Enedione-Containing Compounds

Compound Cell Line: Molt 4/C8 Cell Line: CEM Cell Line: L1210
Methyl N-(4-chlorophenyl)maleamate Data not available Data not available Data not available
Methyl N-(3,4-dichlorophenyl)fumaramate ~Equipotent to Melphalan Data not available 6x more potent than Melphalan
Melphalan (Reference) ~Equipotent to test compound Data not available Reference

Data derived from qualitative comparison in the source text. nih.gov

While some of these compounds showed inhibitory activity against human N-myristoyltransferase, the concentrations required were high (IC₅₀ values of 400-432 µM), suggesting this is likely not the primary mechanism of their cytotoxic action. nih.gov The primary mode of action is attributed to other mechanisms related to the enedione pharmacophore. nih.gov These findings underscore the potential of the 1,4-dicarbonyl scaffold as a basis for developing new cytotoxic agents. nih.gov

Catalysis

Role as Ligands in Coordination Chemistry for Catalytic Reactions

In the field of catalysis, 1,4-diketones such as this compound are significant due to their ability to exist in equilibrium with their enol form, which belongs to the class of β-diketonate ligands. These β-diketonates are particularly valuable as chelating ligands in coordination chemistry. researchgate.net They can form stable, neutral complexes with a wide range of metal ions, most notably with lanthanide (Ln³⁺) ions. researchgate.net

The general synthesis of these complexes involves the reaction of a metal salt, such as a lanthanide(III) salt, with a β-diketonate ligand in the presence of a base. researchgate.net The resulting tris-β-diketonate complexes, with the general formula [Ln(β-diketonate)₃(Solv)₂], where the solvent (Solv) can be water or an alcohol, are often used as precursors for more elaborate coordination compounds. researchgate.net

These precursor complexes are foundational for synthesizing mononuclear polypyridyl adducts. By introducing other ligands, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, the coordination sphere of the central metal ion can be completed. researchgate.net This combination of a β-diketonate and another Lewis base ligand allows for the fine-tuning of the electronic and steric properties of the final complex. researchgate.net Such modifications are crucial for developing catalysts with specific activities and selectivities for a variety of chemical transformations. The stability and structural versatility of these mixed-ligand complexes make them interesting candidates for applications in catalysis. researchgate.net

Q & A

Basic: What are the recommended methods for synthesizing 1,4-Di(2-thienyl)-1,4-butanedione, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation, where thiophene reacts with succinyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

  • Catalyst stoichiometry : Excess AlCl₃ (≥3 equiv.) improves yield by stabilizing reactive intermediates .
  • Solvent selection : Non-polar solvents (e.g., dichloromethane) minimize side reactions like oligomerization of thiophene.
  • Temperature control : Reactions conducted at 0–5°C reduce thermal degradation of the diketone product. Post-synthesis, purification via recrystallization (ethanol/water) removes unreacted thiophene and catalyst residues .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : The diketone’s carbonyl groups (C=O) appear as deshielded signals at δ ~200 ppm in ¹³C NMR. Thiophene protons resonate as doublets (δ 7.0–7.5 ppm) due to coupling between adjacent aromatic protons .
  • FT-IR : Strong C=O stretches at ~1680 cm⁻¹ and C-S vibrations at ~690 cm⁻¹ confirm the core structure .
  • X-ray crystallography : Resolves dihedral angles between thiophene rings and the central diketone, critical for understanding conjugation effects (e.g., planar vs. twisted geometries) .

Advanced: How can researchers analyze electronic properties (e.g., HOMO-LUMO gaps) of this compound for applications in organic electronics?

Methodological Answer:

  • Cyclic voltammetry (CV) : Measure redox potentials in anhydrous acetonitrile (0.1 M TBAPF₆) to estimate HOMO/LUMO levels. For example, oxidation peaks correlate with HOMO energy .
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to model electron distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate accuracy .
  • Thin-film characterization : Spin-coat the compound on ITO substrates and perform UV-Vis-NIR spectroscopy to assess π-π* transitions and bandgap tuning via substituent effects .

Advanced: How should researchers address contradictions in reported reactivity of this compound under varying catalytic conditions?

Methodological Answer:

  • Controlled variable testing : Systematically alter one parameter (e.g., catalyst type, solvent polarity) while holding others constant. For example, compare AlCl₃ vs. FeCl₃ catalysis to identify side-reaction pathways (e.g., over-acylation) .
  • Mechanistic probes : Use deuterated solvents (e.g., D₂O) in kinetic isotope effect (KIE) studies to determine rate-limiting steps. A significant KIE (>2) suggests proton transfer is critical .
  • In-situ monitoring : Employ ReactIR or HPLC-MS to track intermediate formation (e.g., acylium ions) and resolve competing reaction mechanisms .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions due to dust/volatile solvent exposure .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Hazard Code D001) .
  • Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation and moisture uptake .

Advanced: What strategies can resolve low crystallinity issues in this compound, complicating X-ray diffraction analysis?

Methodological Answer:

  • Solvent screening : Test mixed solvents (e.g., DCM/hexane) to induce slow crystallization. Gradient cooling (5°C/hour) promotes lattice ordering .
  • Seeding : Introduce microcrystals from prior batches to template growth.
  • Alternative techniques : If crystals remain elusive, use powder XRD paired with Rietveld refinement to estimate unit cell parameters .

Advanced: How can researchers investigate the compound’s role in photoinduced charge-transfer complexes?

Methodological Answer:

  • Transient absorption spectroscopy : Use a femtosecond laser system to track excited-state dynamics (e.g., charge separation lifetimes) .
  • Electron paramagnetic resonance (EPR) : Detect radical species formed under UV irradiation to map charge-transfer pathways .
  • Collaborative modeling : Combine experimental data with DFT/MD simulations to predict donor-acceptor interactions in heterojunction systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Di(2-thienyl)-1,4-butanedione
Reactant of Route 2
Reactant of Route 2
1,4-Di(2-thienyl)-1,4-butanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.